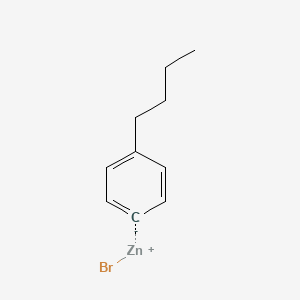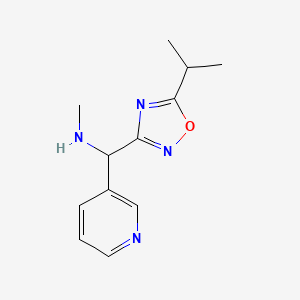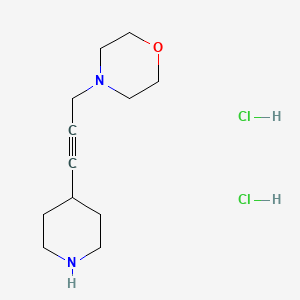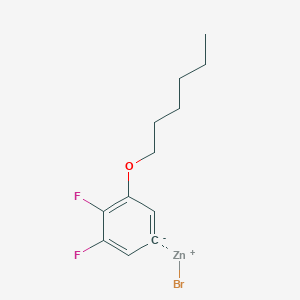
4-n-ButylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-ButylphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-ButylphenylZinc bromide can be synthesized through the reaction of 4-n-butylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-n-butylphenyl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-n-ButylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as lithium chloride (LiCl) to enhance the reactivity of the zinc reagent.
Cross-Coupling: Palladium or nickel catalysts are often used to facilitate the coupling reactions. The reactions are usually conducted under inert atmosphere conditions to prevent oxidation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-n-ButylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-n-ButylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with the reactants and stabilizing the transition state.
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the butyl group, making it less sterically hindered.
4-n-ButylphenylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
4-n-ButylphenylZinc bromide is unique due to its specific reactivity profile and the presence of the butyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in certain synthetic applications where other organometallic reagents may not be as effective.
Properties
Molecular Formula |
C10H13BrZn |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
bromozinc(1+);butylbenzene |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
STRNWPGINDUOBV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)



![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
